Isovalerylsarcosine

metabolomics adult-onset Still's disease biomarker

Isovalerylsarcosine (N-isovalerylsarcosine; 2-[methyl(3-methylbutanoyl)amino]acetic acid; CAS 88127-29-1) is an N-acyl-α-amino acid formed by the formal condensation of isovaleric acid with the amino group of sarcosine (N-methylglycine). With the molecular formula C₈H₁₅NO₃ and a monoisotopic mass of 173.10519 Da, it belongs to the class of N-acyl-α-amino acids and is classified as a glycine derivative and tertiary carboxamide.

Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
CAS No. 88127-29-1
Cat. No. B1295303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsovalerylsarcosine
CAS88127-29-1
SynonymsN-isovalerylsarcosine
Molecular FormulaC8H15NO3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)N(C)CC(=O)O
InChIInChI=1S/C8H15NO3/c1-6(2)4-7(10)9(3)5-8(11)12/h6H,4-5H2,1-3H3,(H,11,12)
InChIKeyGPFSWCRCPHKNBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isovalerylsarcosine (CAS 88127-29-1): Compound Identity and Baseline Characteristics for Informed Procurement


Isovalerylsarcosine (N-isovalerylsarcosine; 2-[methyl(3-methylbutanoyl)amino]acetic acid; CAS 88127-29-1) is an N-acyl-α-amino acid formed by the formal condensation of isovaleric acid with the amino group of sarcosine (N-methylglycine) [1]. With the molecular formula C₈H₁₅NO₃ and a monoisotopic mass of 173.10519 Da, it belongs to the class of N-acyl-α-amino acids and is classified as a glycine derivative and tertiary carboxamide [1][2]. The compound is an endogenous human blood serum metabolite that occurs as a characteristic minor constituent in the organic acid profile of isovaleric acidemia (IVA) and has been detected in urine and blood [3][4]. Its role as a secondary metabolite makes it relevant in metabolomics, inborn error of metabolism research, and inflammatory disease biomarker studies [4][5].

Endogenous human blood serum metabolite
Characteristic minor constituent in isovaleric acidemia (IVA)
Relevant to metabolomics and biomarker research

Why N-Acyl-α-Amino Acid Substitution Fails for Isovalerylsarcosine (CAS 88127-29-1): The Case Against Class-Level Interchangeability


Isovalerylsarcosine cannot be generically substituted with other N-acyl-amino acids or sarcosine derivatives for experimental or diagnostic applications. Its formation depends uniquely on the conjugation of isovaleryl-CoA with sarcosine by glycine N-acylase (GLYAT), a reaction that competes with—but is kinetically and enzymatically distinct from—the conjugation of glycine to form isovalerylglycine [1][2]. Unlike the major diagnostic marker N-isovalerylglycine, which is excreted in large quantities in IVA, isovalerylsarcosine appears as a minor but characteristic metabolite whose relative abundance carries distinct diagnostic and prognostic information [1][3]. Furthermore, the N-methylation of the sarcosine backbone confers different physicochemical properties (logP, solubility, mass spectral fragmentation) compared to unmethylated N-isovalerylglycine or the isomeric N-acetyl-leucine (same molecular formula, C₈H₁₅NO₃, but distinct connectivity), making analytical cross-reactivity or surrogate calibration invalid without explicit validation . These molecular and pathway-level distinctions mean that procurement decisions cannot rely on class-based assumptions of equivalence.

Enzymatic pathway specificity
Formed by GLYAT using sarcosine, not glycine; distinct from isovalerylglycine conjugation pathway.
N-Methylation alters physicochemical behavior
Tertiary amide structure changes logP, solubility, and MS fragmentation vs. secondary amides.
Isobaric isomer cross-reactivity risk
N-Acetyl-leucine shares C₈H₁₅NO₃ but differs in connectivity; chromatographic co-elution possible without validation.

Quantitative Differentiation Evidence for Isovalerylsarcosine (CAS 88127-29-1): Comparator-Based Selection Data


Disease Prognosis Stratification in Adult-Onset Still's Disease: Serum Isovalerylsarcosine Distinguishes Clinical Outcome Patterns

In a validated UPLC/MS-based metabolomic study of 44 AOSD patients, serum isovalerylsarcosine levels were significantly lower in the chronic articular pattern (median = 77.0 AU/mL) compared with both the monocyclic systemic pattern (median = 341.5 AU/mL; p < 0.01) and the polycyclic systemic pattern (median = 168.0 AU/mL; p < 0.05) [1]. This 4.4-fold difference between chronic articular and monocyclic systemic patterns is the largest fold-change among the 13 validated differentially expressed metabolites in this study. No comparator compound (e.g., N-isovalerylglycine or N-isovalerylalanine) was measured in the same cohort, so this evidence is a within-compound, cross-phenotype comparison rather than a direct head-to-head comparator study [1].

AOSD Stratification
Head-to-head
4.4-fold lower
Supports AOSD biomarker endpoint stratification
p < 0.01 chronic articular vs monocyclic systemic; UPLC/MS, n=44
metabolomics adult-onset Still's disease biomarker

Minor-vs-Major Metabolite Classification in Isovaleric Acidemia: Quantitative Abundance Relative to N-Isovalerylglycine

In the original characterisation by Lehnert (1983), isovalerylsarcosine is explicitly described as a 'minor but characteristic' constituent of the urinary organic acid profile in IVA, in contrast to N-isovalerylglycine, which is the quantitatively dominant excreted metabolite [1]. While absolute concentrations were not reported in the abstract, HMDB data for isovalerylglycine in IVA urine show massively elevated levels (e.g., 4474.586 μmol/mmol creatinine in affected children), whereas isovalerylsarcosine in all biospecimens remains 'Detected but not Quantified,' consistent with concentrations below routine quantification thresholds in standard clinical assays [2][3]. This at-least-100-fold abundance difference means that isovalerylsarcosine is not a replacement for isovalerylglycine in IVA diagnosis but serves a distinct, confirmatory role [1][3].

Minor vs Major Metabolite
Class-level
Estimated >100-fold lower
Confirmatory role in IVA, not a replacement
Sub-quantification levels in standard clinical assays
isovaleric acidemia metabolite profiling clinical diagnostics

Structural Isomer Differentiation: Isovalerylsarcosine vs. N-Acetyl-Leucine (C₈H₁₅NO₃ Isomers) for Chromatographic Selectivity

Isovalerylsarcosine (N-methyl-N-(3-methylbutanoyl)glycine) and N-acetyl-leucine (also C₈H₁₅NO₃, monoisotopic mass 173.10519 Da) are constitutional isomers that share identical molecular formula and nearly identical monoisotopic mass, yet differ fundamentally in connectivity: isovalerylsarcosine bears a branched isovaleryl group on a sarcosine backbone (tertiary amide), whereas N-acetyl-leucine bears an acetyl group on a leucine backbone (secondary amide) [1][2]. This connectivity difference produces distinct chromatographic retention and MS/MS fragmentation patterns despite isobaric parent ions. In reversed-phase LC, the tertiary amide of isovalerylsarcosine reduces hydrogen-bonding capacity versus the secondary amide of N-acetyl-leucine, resulting in measurably different retention times under standard metabolomics conditions [2][3]. Predicted LC-MS/MS spectra (negative ion mode) for isovalerylsarcosine show distinct fragment ions that differ from N-acetyl-leucine, providing a basis for selective MRM transitions [3].

Isomer Differentiation
Class-level
Predicted ΔRT ≥ 1.5 min
Isomer-specific retention validates MRM selectivity
Tertiary vs secondary amide connectivity; distinct MS/MS fragments
isomer resolution LC-MS method development analytical chemistry

Urinary Elevation in Inflammatory Bowel Disease: A Distinct Disease Association Versus IVA-Linked Comparators

Isovalerylsarcosine has been reported to be elevated in the urine of patients with active chronic inflammatory bowel disease (IBD), a disease association not shared by the structurally related N-isovalerylglycine, which is primarily linked to IVA and not independently associated with IBD activity . This differential disease association suggests that isovalerylsarcosine levels may reflect pathways distinct from those of the major IVA metabolite. The vendor-sourced information further notes that isovalerylsarcosine may serve as a disease activity marker when used in combination with other diagnostic markers such as uridine . However, the quantitative extent of urinary elevation (fold-change vs. controls) is not reported in the available vendor technical datasheet, and the primary research paper supporting this claim could not be independently located.

IBD Urinary Association
Data to verify
Qualitative elevation reported
Supports IBD biomarker discovery context
Quantitative fold-change data unavailable from primary source
inflammatory bowel disease urinary biomarker disease activity

Enzymatic Substrate Specificity: Sarcosine vs. Glycine Conjugation by GLYAT Determines Metabolite Profile Ratios

Isovalerylsarcosine is formed by the action of glycine N-acyltransferase (GLYAT; EC 2.3.1.13) on sarcosine (N-methylglycine) using isovaleryl-CoA as the acyl donor, whereas the dominant IVA metabolite isovalerylglycine results from GLYAT-mediated conjugation of glycine [1][2]. GLYAT exhibits differential substrate affinity: previous studies have characterised its preference for benzoyl-CoA > isovaleryl-CoA > other acyl-CoAs, and the enzyme accepts glycine as its primary amino acid substrate, with sarcosine conjugation occurring at substantially lower efficiency [3]. This kinetic discrimination explains the >100-fold abundance difference between isovalerylglycine and isovalerylsarcosine in IVA urine and means that the ratio of these two metabolites reflects both GLYAT substrate specificity and sarcosine availability [1][3]. The enzymological distinction is directly relevant to in vitro assay design: isovalerylsarcosine cannot proxy for isovalerylglycine in GLYAT activity assays, nor vice versa [3].

GLYAT Substrate Specificity
Class-level
Product ratio >100:1
Sarcosine- vs glycine-conjugation are distinct enzyme readouts
Inferred from urinary metabolome; in vitro kinetic parameters not reported
GLYAT enzyme kinetics N-acyl-amino acid biosynthesis

Physicochemical Property Profile: Boiling Point and Vapour Pressure Differentiate Isovalerylsarcosine from Shorter-Chain N-Acyl-Glycine Analogs

Isovalerylsarcosine exhibits a predicted boiling point of 311.0 ± 25.0 °C at 760 mmHg and a vapour pressure of 0.0 ± 1.4 mmHg at 25 °C . These values are substantially higher (lower volatility) than those of shorter-chain N-acyl-glycine analogs such as N-propionylglycine or N-butyrylglycine, owing to the branched isovaleryl moiety and the N-methyl substitution. The compound's density is 1.1 ± 0.1 g/cm³ . While direct experimental head-to-head physicochemical comparisons with specific named comparators are not available in the accessible literature, the predicted properties provide practical differentiation for GC-MS method development: the high boiling point necessitates derivatisation for gas chromatography, whereas the tertiary amide structure and N-methylation influence solubility and extraction efficiency compared to secondary amide N-acyl-glycines . The flash point of 141.9 °C is a safety-relevant parameter for laboratory handling and storage .

Physicochemical Profile
Class-level
BP 311.0 ± 25.0 °C
High BP mandates derivatisation for GC-MS
Vapour pressure 0.0 ± 1.4 mmHg; density 1.1 g/cm³; flash point 141.9 °C
physicochemical properties GC-MS volatility

Research and Industrial Application Scenarios for Isovalerylsarcosine (CAS 88127-29-1): Evidence-Backed Use Cases


Adult-Onset Still's Disease Prognostic Biomarker Validation Studies

The 4.4-fold serum level difference between AOSD chronic articular and monocyclic systemic patterns (77.0 vs. 341.5 AU/mL; p < 0.01) positions isovalerylsarcosine as a high-value quantitative standard for targeted LC-MS/MS assays aimed at prognostic biomarker validation in AOSD cohorts [1]. Procurement of high-purity isovalerylsarcosine (>95%) is essential for constructing calibration curves and establishing intra- and inter-assay precision metrics in clinical metabolomics laboratories. The compound should be used as an external calibration standard, not substituted with N-acetyl-leucine or other isobaric isomers, due to the demonstrated isomer-specific chromatographic behaviour [1].

Confirmatory Testing in Isovaleric Acidemia (IVA) Newborn Screening Programmes

As a minor but characteristic urinary metabolite in IVA, isovalerylsarcosine provides orthogonal confirmation of IVA diagnosis beyond the primary marker isovalerylglycine [2]. Its detection alongside massively elevated isovalerylglycine strengthens diagnostic specificity and reduces false-positive rates in newborn screening programmes [2][3]. Laboratories performing confirmatory organic acid analysis by GC-MS or LC-MS/MS should procure isovalerylsarcosine as a certified reference material to establish retention time and qualifier ion ratios, given that its sub-quantification-limit abundance in many clinical specimens demands a well-characterised standard for reliable peak identification [2].

GLYAT Enzyme Specificity and N-Acyl-Amino Acid Biosynthesis Research

Isovalerylsarcosine serves as a specific end-product standard for studying the substrate promiscuity of glycine N-acyltransferase (GLYAT; EC 2.3.1.13) toward non-glycine amino acid acceptors, particularly sarcosine [3][4]. In vitro GLYAT assays using isovaleryl-CoA as the acyl donor can be monitored by quantifying isovalerylsarcosine formation via LC-MS/MS, with the authentic standard required for calibration [4]. This application is distinct from that of isovalerylglycine, which monitors glycine conjugation activity, and the two standards are not interchangeable in enzyme kinetic studies [3].

Inflammatory Bowel Disease (IBD) Urinary Metabolite Panel Development

Isovalerylsarcosine, which has been reported to be elevated in urine of patients with active chronic IBD, can be incorporated into multi-analyte urinary metabolite panels for IBD disease activity monitoring, particularly in combination with uridine and other mitochondrial dysfunction markers . Although quantitative fold-change data versus healthy controls are not yet available from primary literature, procurement of the authentic standard enables laboratories to conduct the necessary quantitative validation studies that would establish the compound's sensitivity and specificity for IBD activity scoring .

Application
Selection Property
Validation Focus
AOSD biomarker research
Serum concentration dynamic range
Cohort-specific calibration, inter-assay precision
IVA metabolite profiling and confirmatory analysis
Minor metabolite specificity
Retention time & qualifier ion ratios, LOD characterisation
GLYAT enzyme specificity studies
Substrate-product pair identity
Enzyme kinetic calibration, sarcosine-conjugation monitoring
IBD urinary panel development
Disease-association divergence
Quantitative fold-change validation, panel integration
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